N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a methoxyphenyl group, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzaldehyde with morpholine to form the corresponding Schiff base. This intermediate is then subjected to a reductive amination process using a suitable reducing agent such as sodium borohydride to yield the morpholinoethyl derivative. The final step involves the acylation of this intermediate with 2-methyl-3-nitrobenzoyl chloride under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide: Lacks the nitro group, which may result in different biological activities.
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-nitrobenzamide: Similar structure but with variations in the position of the nitro group, affecting its reactivity and applications.
Uniqueness
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-18(7-4-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-5-3-6-17(13-16)28-2/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBMWEZHIQZBFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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